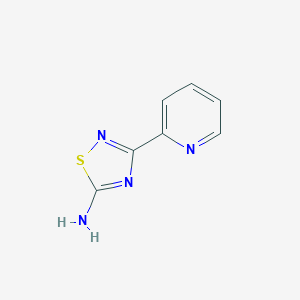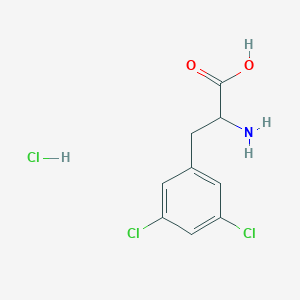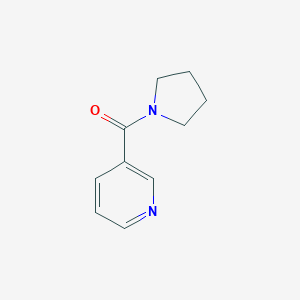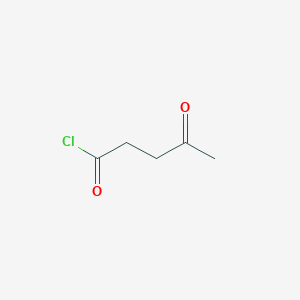
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amin
Übersicht
Beschreibung
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C7H6N4S and its molecular weight is 178.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von N-(Pyridin-2-yl)imidaten
Die Verbindung wird zur Synthese von N-(Pyridin-2-yl)imidaten aus Nitrostyrolen und 2-Aminopyridinen über die N-(Pyridin-2-yl)iminonitrile als Zwischenprodukte verwendet . Der Reaktionsprozess beinhaltete die in-situ-Bildung der entsprechenden α-Iminonitrile unter heterogener Lewis-Säure-Katalyse in Gegenwart von Al2O3 .
2. Synthese neuer 2-(Pyridin-2-yl) Pyrimidinderivate Die Verbindung wird zur Synthese neuer 2-(Pyridin-2-yl) Pyrimidinderivate verwendet . Diese Derivate wurden auf ihre biologischen Aktivitäten gegen immortalisierte Ratten-Lebersternzellen (HSC-T6) untersucht .
Anti-Fibrose-Aktivität
Einige der synthetisierten 2-(Pyridin-2-yl) Pyrimidinderivate haben signifikante antifibrotische Aktivitäten gezeigt . Beispielsweise zeigen die Verbindungen Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q) die besten Aktivitäten mit IC50-Werten von 45,69 μM bzw. 45,81 μM .
Synthese von N-(Pyridin-2-yl)amiden
Die Verbindung wird zur chemodivergenten Synthese von N-(Pyridin-2-yl)amiden aus α-Bromketonen und 2-Aminopyridin unter verschiedenen Reaktionsbedingungen verwendet .
Synthese von 3-Bromimidazo[1,2-a]pyridinen
Die Verbindung wird auch zur Synthese von 3-Bromimidazo[1,2-a]pyridinen aus α-Bromketonen und 2-Aminopyridin unter verschiedenen Reaktionsbedingungen verwendet .
Entwicklung neuer Antifibrotika
Die Verbindungen 12m und 12q, die unter Verwendung der Verbindung synthetisiert wurden, hemmten effektiv die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium in vitro . Dies deutet darauf hin, dass diese Verbindungen zu neuen antifibrotischen Medikamenten entwickelt werden könnten<a aria-label="2: 6. Entwicklung neuer Antifibrotika Die Verbindungen 12m und 12q, die unter Verwendung der Verbindung synthetisiert wurden, hemmten effektiv die Expression von Kollagen und den Gehalt an Hydroxy
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine may also interact with various biological targets.
Mode of Action
Related compounds have shown to inhibit the formation of ergosterol in yeast cells at 2× mic . This suggests that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine might interact with its targets and induce changes that inhibit specific biological processes.
Biochemical Pathways
Related compounds have been found to inhibit the formation of ergosterol , a crucial component of fungal cell membranes. This suggests that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine might affect similar biochemical pathways and have downstream effects on the integrity of cell membranes.
Pharmacokinetics
Related compounds have been studied for their admet (absorption, distribution, metabolism, excretion, and toxicity) properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Result of Action
Related compounds have shown potent activity against candida spp, including several multidrug-resistant Candida spp . This suggests that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine might have similar effects.
Action Environment
The photophysical behavior of related compounds has been investigated under ambient conditions , suggesting that environmental factors might also influence the action of 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Biochemische Analyse
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding at specific sites, which can influence the function of these biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
3-pyridin-2-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJGGAZDQUJDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616982 | |
| Record name | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138588-22-4 | |
| Record name | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)





